molecular formula C10H18N2O B14367720 3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one CAS No. 94139-87-4

3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one

Cat. No.: B14367720
CAS No.: 94139-87-4
M. Wt: 182.26 g/mol
InChI Key: CCYDMFCUIVNTNW-UHFFFAOYSA-N
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Description

3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2H)-one is a complex organic compound that belongs to the class of diazepines This compound is characterized by its unique structure, which includes a pyrido ring fused with a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2H)-one typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve efficient and cost-effective production. The industrial methods focus on scalability, reproducibility, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and other medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

94139-87-4

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

3-methyl-1,2,4,7,8,9,10,10a-octahydropyrido[1,2-d][1,4]diazepin-5-one

InChI

InChI=1S/C10H18N2O/c1-11-7-5-9-4-2-3-6-12(9)10(13)8-11/h9H,2-8H2,1H3

InChI Key

CCYDMFCUIVNTNW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2CCCCN2C(=O)C1

Origin of Product

United States

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